Isoaminile citrate

Description

Properties

CAS No. |

126-10-3 |

|---|---|

Molecular Formula |

C22H32N2O7 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

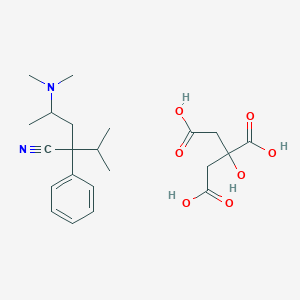

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H24N2.C6H8O7/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10,13-14H,11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

ZXASMEUEMIIBDZ-UHFFFAOYSA-N |

SMILES |

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS No. |

28416-66-2 |

Related CAS |

77-51-0 (Parent) |

Synonyms |

isoaminile isoaminile citrate Peracon Perogan |

Origin of Product |

United States |

Scientific Research Applications

Chemical Profile

- Molecular Formula : C₁₆H₂₄N₂.C₆H₈O₇

- Molecular Weight : 436.50 g/mol

- Classification : Antitussive agent

Isoaminile citrate is structurally related to methadone and exhibits both anticholinergic and antinicotinic properties, which contribute to its therapeutic effects in cough suppression and potentially other medical applications.

Antitussive Agent

This compound is primarily utilized as a cough suppressant. Clinical studies have demonstrated its effectiveness in reducing cough frequency and severity in patients with various respiratory conditions.

- Efficacy : In a comparative study, this compound (40 mg) was found to be as effective as chlophedianol (20 mg) in suppressing cough, with a longer duration of action observed for isoaminile . The study involved 66 participants suffering from cough associated with chest diseases, indicating that isoaminile can be a viable alternative to traditional cough suppressants.

Management of Respiratory Conditions

Due to its mechanism of action, which involves the central nervous system's modulation of the cough reflex, this compound may be beneficial in managing symptoms associated with respiratory diseases such as chronic bronchitis and asthma. Its anticholinergic effects may also help reduce bronchial secretions, providing symptomatic relief.

Muscarinic Receptor Modulation

Research has explored isoaminile's potential to modulate muscarinic receptors, which are implicated in various physiological processes. This property may have implications for treating conditions like overactive bladder and asthma, where muscarinic receptor signaling plays a crucial role.

Nicotine Interaction Studies

Isoaminile's structural similarities to nicotine have made it a valuable tool in research aimed at understanding nicotine's effects on the body. Studies utilizing isoaminile have contributed to insights regarding nicotine addiction and the development of smoking cessation therapies.

Clinical Trials

A randomized double-blind clinical trial compared this compound with chlophedianol hydrochloride for efficacy as an antitussive agent. Results indicated that both medications effectively suppressed cough, but isoaminile was noted for fewer side effects and a longer duration of action .

Intoxication Cases

Reports of acute intoxications from compulsive use of isoaminile highlight its potential for misuse. A study documented cases where young adults experienced adverse effects from intravenous administration of isoaminile, although it was concluded that the compound does not induce physical dependence . These findings underscore the importance of monitoring usage patterns in clinical settings.

Comparative Analysis with Other Antitussives

| Compound | Efficacy | Duration of Action | Side Effects | Dependence Potential |

|---|---|---|---|---|

| This compound | High | Long | Mild | None |

| Chlophedianol | High | Moderate | Mild skin reactions | Low |

| Codeine | High | Variable | Moderate (respiratory depression) | Yes |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlophedianol Hydrochloride

Chlophedianol hydrochloride, another centrally acting antitussive, was directly compared with isoaminile citrate in a 1982 double-blind trial involving 66 patients. Key findings include:

- Efficacy: Isoaminile (40 mg) matched chlophedianol (20 mg) in reducing cough frequency over 3-hour and 24-hour periods .

- Duration : Isoaminile exhibited a longer duration of action .

- Lung Function: Chlophedianol showed a marginally greater improvement in peak expiratory flow rate (PEFR) after 7 days .

Codeine

Codeine, an opioid antitussive, shares central action but differs critically in safety:

- Efficacy : Isoaminile demonstrated comparable cough suppression to codeine in animal models .

- Respiratory Effects : Unlike codeine, isoaminile lacks respiratory depressant activity, making it safer for patients with compromised lung function .

Dextromethorphan Hydrobromide

Dextromethorphan, a non-opioid NMDA receptor antagonist, differs in mechanism but shares antitussive applications:

- Efficacy: No direct comparative studies exist, but dextromethorphan is widely used for acute coughs. Isoaminile’s longer duration may offer advantages in chronic cases .

Guaiacolsulfonate

Guaiacolsulfonate (sulfoguaiacol), an expectorant with mild antitussive properties, contrasts with isoaminile:

- Mechanism : Primarily enhances mucus clearance rather than suppressing cough reflex .

- Clinical Use : Often combined with antitussives like isoaminile for dual-action therapy in productive coughs .

Data Tables

Table 1: Comparative Pharmacological Profiles of Antitussive Agents

| Compound | Mechanism | Efficacy (vs. Isoaminile) | Duration of Action | Key Side Effects |

|---|---|---|---|---|

| This compound | Central cough suppression | Reference | >3 hours | Mild drowsiness |

| Chlophedianol HCl | Central cough suppression | Equivalent | <3 hours | Allergic rash (rare) |

| Codeine | Opioid receptor agonist | Equivalent | 4–6 hours | Respiratory depression |

| Dextromethorphan HBr | NMDA receptor antagonist | No direct data | 4–6 hours | Dizziness, hallucinations |

| Guaiacolsulfonate | Expectorant | Lower | Variable | Gastrointestinal upset |

Table 2: Molecular and Regulatory Profiles

Research Findings and Clinical Implications

Q & A

Q. How to structure a research paper on this compound to meet IMRaD standards?

- Answer :

- Introduction : Highlight gaps in citrate-based antitussives; cite conflicting pharmacokinetic data .

- Methods : Detail synthesis protocols and statistical models (e.g., "Data were analyzed using GraphPad Prism v9.0") .

- Results : Use tables to compare bioavailability across formulations (Table 1: AUC₀–₂₄, Cₘₐₓ).

- Discussion : Reconcile findings with prior studies; propose SAR-driven optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.